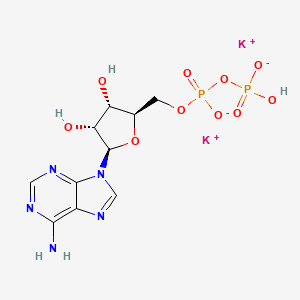

5'-二磷酸腺苷二钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .

Synthesis Analysis

ADP is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria . The 8-bromo substitution appears to increase the nucleophilicity of the deprotonated purine sufficiently to attack the acyloxonium ion and generate a glycosylated product .Molecular Structure Analysis

Adenosine 5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose . It is a product of 3’-phosphoadenosine 5’-phosphosulfonate (PAPS), a cofactor of sulfotransferases (SULTs), and has been used to study the kinetic properties and structure of SULTs .Chemical Reactions Analysis

ADP is a product of ATP dephosphorylation by ATPases . It induces human platelet aggregation and non-competitively blocks the stimulated human platelet adenylate cyclase . It is also formed by the hydrolysis of ATP in tissue by adenosine triphosphatase and is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Physical And Chemical Properties Analysis

Adenosine 5’-diphosphate disodium salt is a white solid . It is hygroscopic and has a molecular weight of 471.16 . Its empirical formula is C10H13N5Na2O10P2 .科学研究应用

Role in Energy Storage and Nucleic Acid Metabolism

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . This process is fundamental to many biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Platelet Activation

ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . It has been used as a purinergic G protein-coupled receptor P2Y12 agonist in platelet activation tests in blood samples . This makes it valuable in studying blood clotting disorders and developing anticoagulant drugs .

Role in Neuronal Effects

Adenosine 5’-diphosphate has been used to study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in the rat brain . This research can provide insights into neurological disorders and potential treatments .

Antiplatelet Therapy Research

Adenosine 5’-diphosphate has been used to compare prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome . This research can help in the development of more effective antiplatelet therapies .

Endothelium-Dependent Vascular Response

Adenosine 5’-diphosphate was used as a test compound for studying the endothelium-dependent vascular response in salt-sensitive and salt-resistant Dahl rats . This research can contribute to our understanding of hypertension and other cardiovascular diseases .

Study of P2-Purinergic Receptor Subtypes

The product was used to study the different P2-purinergic receptor subtypes on canine vascular smooth muscle and endothelium . This research can help in the development of drugs targeting these receptors .

CD73 Inhibitors

Adenosine 5’-diphosphate derivatives have been investigated as ecto-5’-nucleotidase (CD73) inhibitors using 3D-QSAR, molecular docking, and molecular dynamics simulations . CD73 is a surface enzyme that can convert AMP in the tumor cell microenvironment into adenosine to promote the growth of tumor cells . Therefore, targeted inhibitors of CD73 are considered potential tumor treatment methods .

作用机制

Target of Action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide that primarily targets purinergic receptors, specifically P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, which is a key process in blood clotting .

Mode of Action

ADP interacts with its targets, the P2Y1 and P2Y12 receptors, to induce platelet activation . This interaction results in changes in the platelet shape and the release of certain substances that promote further platelet activation .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism. It is produced by the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases . It can be converted back to ATP by ATP synthases . This conversion is a critical part of cellular homeostasis, as ATP acts as the energy currency for cellular functions .

Pharmacokinetics

It is known that adp is soluble in water , which could potentially impact its bioavailability

Result of Action

The interaction of ADP with its targets leads to platelet activation, a key process in blood clotting . This can have significant effects at the molecular and cellular levels, including changes in platelet shape and the release of substances that promote further platelet activation .

Action Environment

The action of ADP can be influenced by various environmental factors. Moreover, the ATP content of microorganisms can vary widely depending on their metabolic activity . These factors could potentially influence the action, efficacy, and stability of ADP.

安全和危害

属性

IUPAC Name |

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWWJFMCDGNKL-IDIVVRGQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13K2N5O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)